molecular formula C9H15N3S B13297511 1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine

1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13297511
M. Wt: 197.30 g/mol
InChI Key: KDNWBRVNHKZEIU-UHFFFAOYSA-N
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Description

1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C9H15N3S This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a thian-4-yl group

Preparation Methods

The synthesis of 1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-pyrazole and thian-4-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 50-80°C to ensure optimal yield.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction in large reactors, ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound finds applications in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thian-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methyl-N-(thian-4-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Methyl-N-(thian-4-yl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-Methyl-N-(thian-4-yl)piperidin-4-amine: The presence of a piperidine ring in this compound results in distinct reactivity and applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-methyl-N-(thian-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3S/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11)

InChI Key

KDNWBRVNHKZEIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCSCC2

Origin of Product

United States

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